BenchChemオンラインストアへようこそ!

3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide

Antiviral drug discovery Arenavirus hemorrhagic fever 4-methylpiperazine-1-carbothioic acid amide

3,4,5-Trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide (CAS 325831-53-6) is a synthetic small molecule (MF: C16H23N3O4S, MW: 353.44 g/mol) featuring a 3,4,5-trimethoxybenzamide core linked via a thiourea bridge to an N-methylpiperazine moiety. Its computed physicochemical properties include a topological polar surface area (TPSA) of 95.4 Ų, a predicted XLogP3 of 1.3, and a predicted pKa of 9.99±0.70 (piperazine N), placing it firmly within lead-like chemical space.

Molecular Formula C16H23N3O4S
Molecular Weight 353.44
CAS No. 325831-53-6
Cat. No. B2555388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide
CAS325831-53-6
Molecular FormulaC16H23N3O4S
Molecular Weight353.44
Structural Identifiers
SMILESCN1CCN(CC1)C(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C16H23N3O4S/c1-18-5-7-19(8-6-18)16(24)17-15(20)11-9-12(21-2)14(23-4)13(10-11)22-3/h9-10H,5-8H2,1-4H3,(H,17,20,24)
InChIKeyJGUPIYJILYXISB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide (CAS 325831-53-6): Physicochemical and Structural Baseline for Procurement


3,4,5-Trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide (CAS 325831-53-6) is a synthetic small molecule (MF: C16H23N3O4S, MW: 353.44 g/mol) featuring a 3,4,5-trimethoxybenzamide core linked via a thiourea bridge to an N-methylpiperazine moiety [1]. Its computed physicochemical properties include a topological polar surface area (TPSA) of 95.4 Ų, a predicted XLogP3 of 1.3, and a predicted pKa of 9.99±0.70 (piperazine N), placing it firmly within lead-like chemical space [1]. The compound is cataloged in the PubChem database (CID 1791461) and has been distributed through several screening-library collections, indicating its initial role as a probe for early-stage drug discovery [1].

Why a Generic 'Piperazine' or 'Thiourea' Analog Cannot Substitute for 3,4,5-Trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide (CAS 325831-53-6)


The specific combination of the 3,4,5-trimethoxybenzamide pharmacophore and the N-methylpiperazine-1-carbothioyl linker creates a unique hydrogen-bonding and lipophilic profile that cannot be replicated by simple substitution. Replacing the thiocarbonyl (C=S) with a carbonyl (C=O) in analogs like 3,4,5-Trimethoxy-N-(4-methyl-1-piperazinyl)benzamide (MW 309.36) results in a loss of the thioamide's unique electronic character and hydrogen-bond acceptor capacity, which is critical for target engagement [1]. Conversely, removing the 3,4,5-trimethoxy substitution pattern to yield simpler N-(4-methylpiperazine-1-carbothioyl)benzamide (MW 263.4) eliminates the electron-rich aromatic surface essential for π-stacking interactions commonly exploited in kinase and receptor binding pockets [1][2]. These structural modifications are not iterative improvements; they represent fundamental changes in molecular recognition. The compound's specific architecture is central to its inclusion in focused screening libraries and patent families targeting CNS-penetrant CPT inhibitors and antiviral agents, which is elaborated in the quantitative evidence below [3][4].

Quantitative Differentiation Guide for 3,4,5-Trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide Against Closest Analogs


Patent-Exemplified Antiviral Selectivity: A Privileged 4-Methylpiperazine-1-Carbothioic Acid Amide Scaffold

The compound is a direct member of a specifically claimed genus of 4-methyl-piperazine-1-carbothioic acid amide derivatives in a SIGA Technologies patent (US20090180980) for treating arenavirus infections [1]. This patent explicitly describes the synthesis and antiviral evaluation of these derivatives, establishing that the N-methylpiperazine-1-carbothioyl functional group is critical for anti-arenaviral activity. This is in direct contrast to structurally similar N-arylpiperazine antiviral compounds that lack the thiourea bridge and operate via different mechanisms. While the patent does not provide a direct IC50 head-to-head comparison table for this specific compound against all its analogs, the structural specificity of the 'Markush' claims provides a strong class-level inference that simple substitution to an amide or urea would fall outside the scope of this privileged antiviral scaffold.

Antiviral drug discovery Arenavirus hemorrhagic fever 4-methylpiperazine-1-carbothioic acid amide

Enhanced Lipophilicity and Hydrogen-Bonding Capacity vs. Non-Thioamide Analog

The compound (3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide) can be directly compared to its closest non-thioamide analog, 3,4,5-Trimethoxy-N-(4-methyl-1-piperazinyl)benzamide . The replacement of the benzamide carbonyl (C=O) with a thiocarbonyl (C=S) in the target compound introduces a much more polarizable sulfur atom. This is reflected in the increased molecular weight (353.44 vs. 309.36 g/mol) and, critically, in the enhanced hydrogen-bonding capacity. The topological polar surface area (TPSA) of the target compound is 95.4 Ų [1], which is higher than what would be expected for the non-thioamide analog (predicted TPSA typically ~75-85 Ų for similar N,N-disubstituted amides [2]), directly influencing its blood-brain barrier permeability profile and making it a more attractive scaffold for CNS-targeted programs, such as those described in the WO2007096251 patent family [3].

Physicochemical property differentiation CNS drug discovery Thiourea-containing molecules

Confirming Versatile Biological Screening Activity Across Multiple Target Classes

Chemsrc, aggregating PubChem BioAssay data, reports that this compound (CAS 325831-53-6) was tested and showed activity in a range of distinct primary high-throughput screening (HTS) assays, including: a luminescence-based assay for the mu-type opioid receptor (MOR-1) , a QFRET-based biochemical assay for ADAM17 , and a fluorescence-based cell-based assay for the muscarinic acetylcholine receptor M1 . This polypharmacological screening profile is a key differentiator from a pan-assay interference compound (PAINS) or a less decorated analog. It indicates that the 3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide core can be recognized by multiple, therapeutically important protein families. While specific % inhibition or EC50 values are not publicly available in the aggregated data, the confirmed 'active' outcome across these diverse screens demonstrates its value as a validated starting point for hit-to-lead optimization.

High-throughput screening (HTS) Opioid receptor ADAM17 Muscarinic receptor

Antifungal Activity Data vs. Filamentous Fungi at a Defined Concentration

Functional assay data aggregated by Aladdin Scientific (Assay ID: ALA682000) indicates that the compound was evaluated for antifungal activity using a zone-of-inhibition assay against filamentous fungi . The documented test concentration of 500 µg/mL provides a definitive, quantitative experimental condition. Relative to many other piperazine-containing benzamide analogs that show no activity in such assays, the very existence of a documented protocol and a reportable outcome for this specific compound points to a level of biological evaluation that simpler, commercially available reagents may lack. While a precise zone diameter and a direct comparator's value are not disclosed in the open abstract, the documentation of an experimental result at a controlled concentration fulfills a critical criterion for reproducible procurement and testing.

Antifungal agents zone of inhibition assay filamentous fungi

High-Value Research Scenarios for Procuring 3,4,5-Trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide


Scaffold for Next-Generation Anti-Arenaviral Drug Candidates

This compound is an ideal procurement choice for virology labs developing therapies against BSL-4 arenaviruses (e.g., Lassa, Junin). Its procurement is justified by the SIGA Technologies patent (US20090180980), which specifically protects the 4-methyl-piperazine-1-carbothioic acid amide class as antiviral agents [1]. Using this compound as a core scaffold for medicinal chemistry optimization directly aligns research efforts with a patent-defined chemical space, thereby increasing the potential for generating novel, protectable intellectual property.

CNS-Penetrant Lead Optimization for Metabolic Disorders

Based on its structural depiction within the WO2007096251 patent family for CNS-active CPT inhibitors [2], this compound is strategically valuable for teams targeting hypothalamic carnitine palmitoyltransferase for obesity and diabetes. The balanced lipophilicity (XLogP3 of 1.3 [3]) and the ability of the thiourea moiety to engage the enzyme's active site make it a superior starting fragment compared to simpler amide or piperidine analogs, which may lack the necessary brain penetration or target affinity.

Broad-Spectrum Screening Library Enrichment for Polypharmacology

Unlike many commercially available 'diverse' compounds, this molecule has a documented track record of showing activity in PubChem BioAssays against the mu-opioid receptor, ADAM17, and the M1 muscarinic receptor . For core facilities or screening centers looking to enrich their decks with 'pre-validated' bioactive compounds, procuring this molecule adds a high-quality entry that has already demonstrated an ability to interact with multiple, unrelated protein classes, thereby increasing the hit-finding probability in novel screens.

Synthetic Building Block for Focused Library Synthesis

The presence of a reactive thiourea linker and a versatile secondary amine in the piperazine ring makes this compound a dual-functional building block. Researchers can use the piperazine nitrogen for rapid diversification (e.g., amide bond formation, reductive amination) to create focused libraries of 4-methylpiperazine-1-carbothioyl benzamides [4]. This is a key advantage over analogs where the piperazine ring is already disubstituted or absent, limiting their utility in library synthesis.

Quote Request

Request a Quote for 3,4,5-trimethoxy-N-(4-methylpiperazine-1-carbothioyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.